N-ethyl-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide
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Overview
Description
N-ethyl-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring substituted with a sulfonyl group and an acetylhydrazinecarbothioamide moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide typically involves multiple steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.
Acetylation: The piperazine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Hydrazinecarbothioamide formation: The acetylated piperazine is reacted with thiosemicarbazide under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Amines, thiols, under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.
Pharmacology: The compound can be studied for its potential pharmacological effects, including its interaction with various receptors and enzymes.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-ethyl-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, while the sulfonyl and acetylhydrazinecarbothioamide groups can modulate the compound’s binding affinity and selectivity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N-ethyl-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide: Similar structure but with different substituents on the piperazine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its solubility and stability, while the acetylhydrazinecarbothioamide moiety provides potential sites for further chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C16H25N5O3S2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-ethyl-3-[[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetyl]amino]thiourea |
InChI |
InChI=1S/C16H25N5O3S2/c1-3-17-16(25)19-18-15(22)12-20-8-10-21(11-9-20)26(23,24)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,18,22)(H2,17,19,25) |
InChI Key |
DZLJVOCRIKCVOA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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